molecular formula C15H22N2O4 B6220029 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid CAS No. 2751614-32-9

3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid

Cat. No.: B6220029
CAS No.: 2751614-32-9
M. Wt: 294.3
InChI Key:
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Description

3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is an organic compound with the molecular formula C20H30N2O6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid lies in its specific structure, which allows for selective reactions and applications in various fields. The presence of the Boc group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

2751614-32-9

Molecular Formula

C15H22N2O4

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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